molecular formula C4H5N3 B090159 2-Aminopyrimidine CAS No. 109-12-6

2-Aminopyrimidine

Cat. No.: B090159
CAS No.: 109-12-6
M. Wt: 95.1 g/mol
InChI Key: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, and an amino group (-NH2) attached at position 2. This unique arrangement allows this compound to participate in multiple types of chemical interactions, such as hydrogen bonding and dipole interactions .

Mechanism of Action

Target of Action

2-Aminopyrimidine and its derivatives have been found to exhibit a wide range of biological activities, including antitrypanosomal and antiplasmodial activities . They act against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 . They also show inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

The mode of action of this compound is attributed to its interaction with its targets. The compound’s interaction with its targets results in changes that lead to its antitrypanosomal and antiplasmodial activities . The inhibitory response of this compound against certain vital inflammatory mediators contributes to its anti-inflammatory effects .

Biochemical Pathways

This compound affects various biochemical pathways. Its antitrypanosomal and antiplasmodial activities are a result of its interaction with the biochemical pathways of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . Its anti-inflammatory effects are due to its inhibitory response against the expression and activities of certain vital inflammatory mediators .

Result of Action

The result of the action of this compound is seen in its antitrypanosomal, antiplasmodial, and anti-inflammatory effects . Some of the compounds exhibit quite good antitrypanosomal activity, and others show excellent antiplasmodial activity . The influence of the structural modifications on these activities is also discussed .

Biochemical Analysis

Biochemical Properties

2-Aminopyrimidine interacts with various enzymes, proteins, and other biomolecules. It is synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been tested for its in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, as well as against Plasmodium falciparum NF54, a causative organism of malaria .

Molecular Mechanism

The molecular mechanism of this compound involves several steps. It is synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Temporal Effects in Laboratory Settings

It is known that it can be synthesized in moderate to excellent yields .

Dosage Effects in Animal Models

It is known that it has been tested for its in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .

Metabolic Pathways

It is known that it is synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .

Transport and Distribution

It is known that it can be used as a biological material or organic compound for life science related research .

Subcellular Localization

It is known that it can be used as a biological material or organic compound for life science related research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopyrimidine can be synthesized through various methods. One common approach involves the condensation of guanidine with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: In industrial settings, this compound can be produced by the addition of low-cost industrial N,N-dimethylformamide, phosphorus trichloride, and acetal to prepare addition aldehyde oil. This is followed by a pressurized reaction with guanidine nitrate under the catalytic effect of sodium methoxide .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Iodomethane: Used for methylation reactions.

    Ammonium Thiocyanates: Used in the synthesis of derivatives.

    Sodium Methoxide: Used as a catalyst in industrial production.

Major Products:

    Methylated Derivatives: Formed through methylation reactions.

    Guanidine Derivatives: Formed through condensation reactions.

Properties

IUPAC Name

pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870459
Record name 2-Pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminopyrimidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.24 [mmHg]
Record name 2-Aminopyrimidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

109-12-6
Record name 2-Aminopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINOPYRIMIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrimidinamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB8I17P2G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopyrimidine
Reactant of Route 2
2-Aminopyrimidine
Reactant of Route 3
Reactant of Route 3
2-Aminopyrimidine
Reactant of Route 4
2-Aminopyrimidine
Reactant of Route 5
2-Aminopyrimidine
Reactant of Route 6
2-Aminopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.